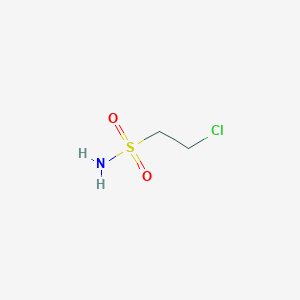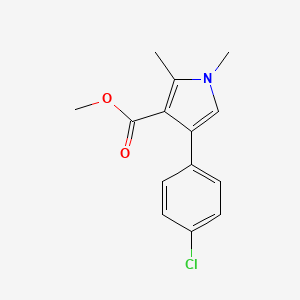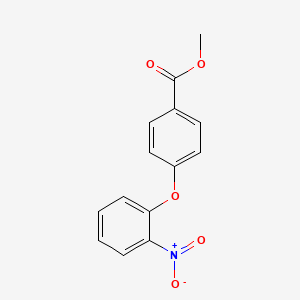
Methyl 4-(2-nitrophenoxy)benzoate
説明
“Methyl 4-(2-nitrophenoxy)benzoate” is a chemical compound with the CAS Number: 113187-83-0 . It has a molecular weight of 273.25 and its IUPAC name is methyl 4-(2-nitrophenoxy)benzoate . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 4-(2-nitrophenoxy)benzoate” is 1S/C14H11NO5/c1-19-14(16)10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-(2-nitrophenoxy)benzoate” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 273.25 .科学的研究の応用
Photopolymerization
A study explored the use of a compound similar to Methyl 4-(2-nitrophenoxy)benzoate in the realm of nitroxide-mediated photopolymerization, showcasing its potential in polymer science. The compound, characterized by a chromophore group directly linked to the aminoxyl function, demonstrates significant photophysical and photochemical property changes upon UV irradiation. This compound was used as a photoiniferter, showing comparable efficiency to conventional photoinitiators in polymerization processes (Guillaneuf et al., 2010).
Photostabilization and Singlet Oxygen Quenching
Research on phenolic-type stabilizers, including compounds structurally related to Methyl 4-(2-nitrophenoxy)benzoate, indicates their role in generating and quenching singlet molecular oxygen. This study reveals the efficiency of such compounds in preventing O2(1Δg)-mediated degradation of photoprotected materials, highlighting their importance in materials science and photostabilization technologies (Soltermann et al., 1995).
Cyanide Detection in Aqueous Medium
The synthesis and characterization of compounds structurally akin to Methyl 4-(2-nitrophenoxy)benzoate for the selective and sensitive detection of cyanide in aqueous media demonstrate the chemical's potential in environmental monitoring and safety applications. These compounds exhibit a colorimetric change upon interaction with cyanide, providing a straightforward method for cyanide detection (Elsafy et al., 2018).
Photocatalytic Degradation of Pollutants
A related study focuses on the photocatalytic degradation of pollutants, such as methyl parathion, using TiO2 suspensions. This research provides insights into the degradation pathways and intermediate products, contributing to environmental science and pollution remediation efforts. The study highlights the transformation of toxic compounds into less harmful substances through photocatalytic processes (Moctezuma et al., 2007).
Mesomorphic Properties of Liquid Crystals
Investigations into the thermal properties of liquid crystals containing nitrobenzene groups, similar to those in Methyl 4-(2-nitrophenoxy)benzoate, underscore their potential in developing advanced liquid crystal displays and optoelectronic devices. The study examines how different substituents affect liquid crystalline properties, providing valuable information for materials engineering and design (Takenaka & Teshima, 1994).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The precautionary statements include avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .
Relevant Papers I found some references to “Methyl 4-(2-nitrophenoxy)benzoate” in the MSDS and related peer-reviewed papers, technical documents, and similar products at Sigma-Aldrich . These could provide more detailed information about the compound.
特性
IUPAC Name |
methyl 4-(2-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQZZFXYCIRVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-nitrophenoxy)benzoate | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

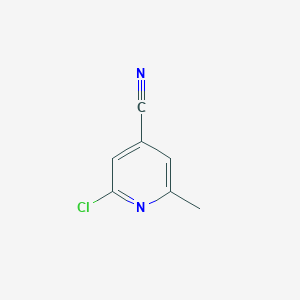
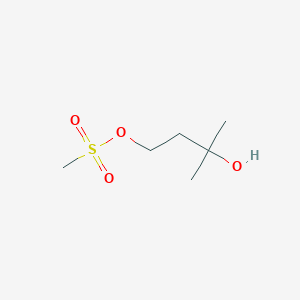
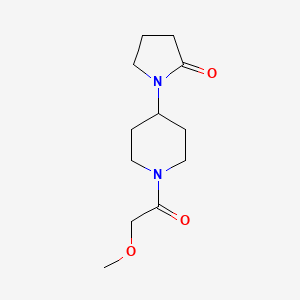
![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858316.png)
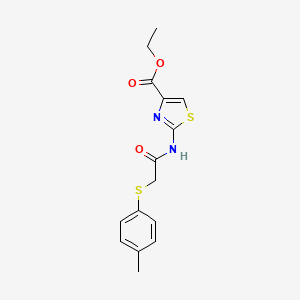


![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)


![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)
